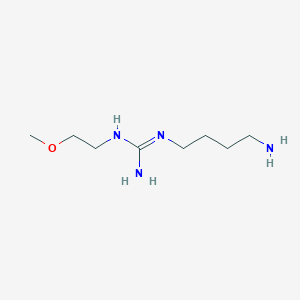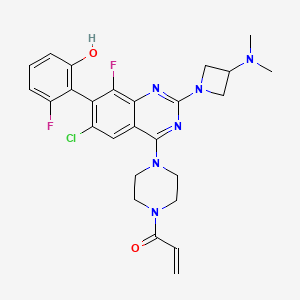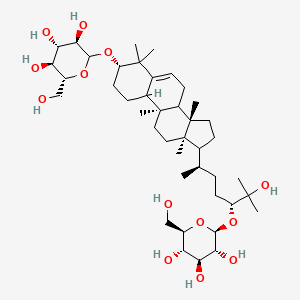
11-Deoxymogroside IIE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Deoxymogroside IIE:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxymogroside IIE involves the extraction of mogrosides from Siraitia grosvenorii using methods such as ethanol extraction and carbon dioxide extraction . The complexities of the mogroside structures make their purification and synthesis challenging . Biotransformation and enzymatic conversion are commonly used methods to convert mogrosides into specific forms, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from dried Siraitia grosvenorii fruits using solvents like ethanol . The extracted mogrosides are then purified through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxymogroside IIE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
11-Deoxymogroside IIE has a wide range of scientific research applications:
Chemistry:
- Used as a natural sweetener in food chemistry .
- Studied for its potential as a precursor for synthesizing other bioactive mogrosides .
Biology:
- Investigated for its inhibitory effects against the Epstein Barr virus activation .
- Explored for its antioxidant and anti-inflammatory properties .
Medicine:
- Potential therapeutic agent for managing diabetes and obesity due to its natural sweetness and low-calorie content .
- Studied for its role in modulating blood glucose levels .
Industry:
Mechanism of Action
The mechanism of action of 11-Deoxymogroside IIE involves its interaction with various molecular targets and pathways:
Antiviral Activity: Inhibits the activation of Epstein Barr virus by interfering with viral replication processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- Mogroside II B
- 11-Deoxymogroside III
- 7-Oxo-mogroside II E
- 7-Oxo-mogroside V
- 11-Oxomogroside II A1
- 11-Oxomogroside IV
Comparison: 11-Deoxymogroside IIE is unique due to its specific glycosylation pattern and its potent biological activities . Compared to other mogrosides, it has a distinct inhibitory effect against Epstein Barr virus activation and exhibits unique antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(3S,9R,13R,14S)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(9-13-29(39(4,5)51)55-37-35(50)33(48)31(46)26(20-44)53-37)22-15-16-42(8)27-12-10-23-24(40(27,6)17-18-41(22,42)7)11-14-28(38(23,2)3)54-36-34(49)32(47)30(45)25(19-43)52-36/h10,21-22,24-37,43-51H,9,11-20H2,1-8H3/t21-,22?,24?,25-,26-,27?,28+,29-,30-,31-,32+,33+,34-,35-,36?,37+,40+,41-,42+/m1/s1 |
InChI Key |
MFGRLLKGMUFIPT-FMOQIQQKSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2CC[C@@]3([C@@]2(CC[C@@]4(C3CC=C5C4CC[C@@H](C5(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
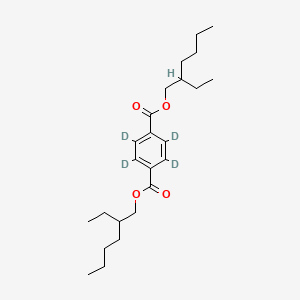
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

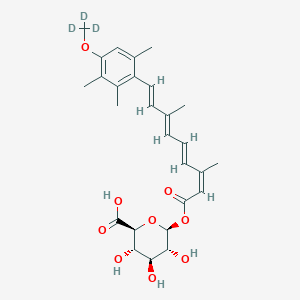
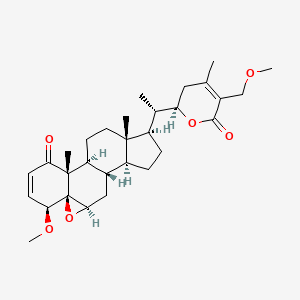
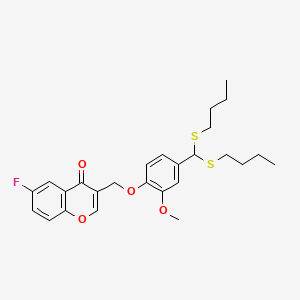
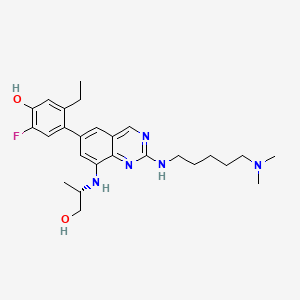
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)

![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)

